molecular formula C10H14N2O5S B2424882 1-(3,5-Dimethyl-isoxazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid CAS No. 890169-54-7

1-(3,5-Dimethyl-isoxazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid

Cat. No.: B2424882
CAS No.: 890169-54-7
M. Wt: 274.29
InChI Key: WIHCNDLCRKFZTR-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-isoxazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid is a complex organic compound featuring an isoxazole ring, a sulfonyl group, and a pyrrolidine carboxylic acid moiety

Preparation Methods

The synthesis of 1-(3,5-Dimethyl-isoxazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid typically involves multiple steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(3,5-Dimethyl-isoxazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The isoxazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.

    Major Products: Depending on the reaction, products can include sulfoxides, sulfones, substituted isoxazoles, and reduced sulfides.

Scientific Research Applications

1-(3,5-Dimethyl-isoxazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethyl-isoxazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to inflammation, cell signaling, or metabolic processes.

Comparison with Similar Compounds

1-(3,5-Dimethyl-isoxazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid can be compared with other similar compounds:

    Similar Compounds: Isoxazole derivatives, sulfonyl-containing compounds, and pyrrolidine carboxylic acids.

    Uniqueness: The combination of the isoxazole ring, sulfonyl group, and pyrrolidine carboxylic acid in a single molecule provides unique chemical and biological properties not found in simpler analogs.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in diverse chemical reactions and interact with biological targets, making it a valuable subject of study in multiple fields.

Properties

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5S/c1-6-9(7(2)17-11-6)18(15,16)12-5-3-4-8(12)10(13)14/h8H,3-5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHCNDLCRKFZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725427
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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